3-Chloroacridine-9(10H)-thione
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Overview
Description
3-Chloroacridine-9(10H)-thione is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including medicinal chemistry and material science. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroacridine-9(10H)-thione typically involves the chlorination of acridine followed by the introduction of a thione group. One common method involves the reaction of acridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to form the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroacridine-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-Chloroacridine-9(10H)-thione primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Acridine: The parent compound, known for its wide range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: 3-Chloroacridine-9(10H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
CAS No. |
95112-15-5 |
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Molecular Formula |
C13H8ClNS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-chloro-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8ClNS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) |
InChI Key |
LNUBUQRMQOJLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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